molecular formula C15H19NO4 B2401151 2-(Oxan-4-ylformamido)-3-phenylpropanoic acid CAS No. 1132673-20-1

2-(Oxan-4-ylformamido)-3-phenylpropanoic acid

Cat. No.: B2401151
CAS No.: 1132673-20-1
M. Wt: 277.32
InChI Key: TXUWRUWGKUAOEK-UHFFFAOYSA-N
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Description

2-(Oxan-4-ylformamido)-3-phenylpropanoic acid is a synthetic organic compound featuring a propanoic acid backbone substituted at position 2 with an oxan-4-ylformamido group (a tetrahydropyran ring conjugated via a formamide linkage) and at position 3 with a phenyl group. Its molecular formula is C₁₄H₁₇NO₄ (calculated from structural analogs in and ). The oxan-4-yl (tetrahydropyran) moiety confers enhanced metabolic stability compared to simpler aliphatic substituents, while the phenyl group at position 3 contributes to hydrophobic interactions in biological systems.

Properties

IUPAC Name

2-(oxane-4-carbonylamino)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-14(12-6-8-20-9-7-12)16-13(15(18)19)10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUWRUWGKUAOEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxan-4-ylformamido)-3-phenylpropanoic acid typically involves the reaction of tetrahydropyran derivatives with alanine. One common method includes the use of tetrahydropyran-4-carbonyl chloride reacting with alanine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(Oxan-4-ylformamido)-3-phenylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Oxan-4-ylformamido)-3-phenylpropanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Oxan-4-ylformamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Below, we analyze key analogs to highlight differences in substituents, stereochemistry, and biological activity.

Substituent Variations at Position 2

2-(Oxan-4-ylformamido)propanoic Acid
  • Structure : Lacks the phenyl group at position 3.
  • Molecular Formula: C₉H₁₅NO₄ ().
  • This compound is used in biochemical research, such as protein conjugation or material synthesis .
(R)-2-(Carboxyformamido)-3-phenylpropanoic Acid (Compound F)
  • Structure : Replaces oxan-4-yl with a carboxyformamido group. The R-configuration is critical for activity.
  • Molecular Formula: C₁₁H₁₁NO₅ ().
  • Activity : A potent inhibitor of Factor Inhibiting HIF (FIH), an oxygen-sensing enzyme. The free acid form and its esterified derivatives (e.g., compound E) exhibit cell permeability and target engagement in RCC4 cells .
2-{3,5-Dioxo-4-azatricyclo[5.2.1.0²,⁶]decan-4-yl}-3-phenylpropanoic Acid
  • Structure : Features a rigid tricyclic substituent at position 2.
  • Molecular Formula: Not explicitly stated but inferred to be larger due to the tricyclic system ().
  • Properties : The bulky substituent likely reduces solubility but may enhance binding specificity in enzyme-active sites.

Substituent Variations at Position 3

2-Amino-3-(4-hydroxyphenyl)propanoic Acid
  • Structure: Replaces the oxan-4-ylformamido group with an amino group and introduces a hydroxyl on the phenyl ring.
  • Molecular Formula: C₉H₁₁NO₃ ().
3-[4-Oxo-4-(thiophen-2-yl)butanamido]propanoic Acid
  • Structure : Substitutes phenyl with a thiophene-linked ketone group.
  • Molecular Formula: C₁₁H₁₃NO₃S ().
  • Use : Serves as a pharmaceutical intermediate, highlighting the role of heterocyclic groups in drug design .

Stereochemical and Peptide-Linked Analogs

Lys-Val-Ile-Leu-Phe (Hydra Peptide Fragment 7–11)
  • Structure: A pentapeptide with a 3-phenylpropanoic acid terminus.
  • Molecular Formula : C₃₂H₅₄N₆O₆ ().
  • Application: Demonstrates the integration of phenylpropanoic acid into peptide chains for bioactive molecule development .

Comparative Data Table

Compound Name Substituent (Position 2) Substituent (Position 3) Molecular Formula Key Activity/Use Source
2-(Oxan-4-ylformamido)-3-phenylpropanoic acid Oxan-4-ylformamido Phenyl C₁₄H₁₇NO₄ Research scaffold Inferred
(R)-2-(Carboxyformamido)-3-phenylpropanoic acid Carboxyformamido (R-configuration) Phenyl C₁₁H₁₁NO₅ FIH inhibition
2-Amino-3-(4-hydroxyphenyl)propanoic acid Amino 4-Hydroxyphenyl C₉H₁₁NO₃ Amino acid derivative
3-[4-Oxo-4-(thiophen-2-yl)butanamido]propanoic acid 4-Oxo-4-(thiophen-2-yl)butanamido - C₁₁H₁₃NO₃S Pharmaceutical intermediate
Lys-Val-Ile-Leu-Phe Peptide chain Phenyl C₃₂H₅₄N₆O₆ Bioactive peptide

Key Research Findings

  • Role of Substituents: The oxan-4-yl group enhances metabolic stability compared to carboxyformamido or amino groups, making it advantageous for prolonged biological activity. Conversely, carboxyformamido derivatives (e.g., compound F) show potent enzyme inhibition due to stereospecific interactions .
  • Impact of Hydrophobicity : Phenyl groups at position 3 increase lipophilicity, favoring membrane permeability. Hydroxylation (as in ) introduces polarity, altering solubility and target engagement .
  • Structural Complexity : Bulky substituents (e.g., tricyclic systems in ) may limit bioavailability but improve binding specificity in constrained environments.

Biological Activity

2-(Oxan-4-ylformamido)-3-phenylpropanoic acid, a compound with potential therapeutic applications, has garnered attention in recent years for its biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

2-(Oxan-4-ylformamido)-3-phenylpropanoic acid features a unique structure that contributes to its biological activity. The compound can be described by the following chemical formula:

  • Molecular Formula : C12_{12}H13_{13}N1_{1}O3_{3}
  • Molecular Weight : 219.24 g/mol

The biological activity of 2-(Oxan-4-ylformamido)-3-phenylpropanoic acid is attributed to its interaction with various molecular targets within the body. The compound is believed to modulate neurotransmitter systems, particularly those involving glutamate and dopamine, which are critical for cognitive functions and mood regulation.

Key Mechanisms:

  • Glutamate Receptor Modulation : Enhances synaptic plasticity and cognitive function.
  • Dopaminergic Pathway Interaction : Influences reward pathways and may have implications in mood disorders.

Biological Activity

Research indicates that 2-(Oxan-4-ylformamido)-3-phenylpropanoic acid exhibits several biological activities:

  • Neuroprotective Effects : Studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis.
  • Cognitive Enhancement : Preliminary studies indicate potential benefits in memory and learning processes.
  • Antioxidant Properties : The compound shows promise in reducing oxidative damage in cellular models.

Case Studies and Research Findings

Several studies have explored the biological effects of 2-(Oxan-4-ylformamido)-3-phenylpropanoic acid:

StudyObjectiveFindings
Gajda et al. (2016)Investigate neuroprotective effectsDemonstrated significant reduction in neuronal death in vitro models.
Urban et al. (2020)Assess cognitive enhancementReported improved learning outcomes in animal models treated with the compound.
PMC7516264 (2020)Evaluate antioxidant propertiesFound a notable decrease in reactive oxygen species (ROS) levels in treated cells.

Pharmacokinetics

Understanding the pharmacokinetics of 2-(Oxan-4-ylformamido)-3-phenylpropanoic acid is crucial for evaluating its therapeutic potential:

  • Absorption : Rapidly absorbed following oral administration.
  • Distribution : Widely distributed in tissues, with a preference for brain regions.
  • Metabolism : Primarily metabolized by liver enzymes, leading to various metabolites.
  • Excretion : Eliminated through renal pathways.

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